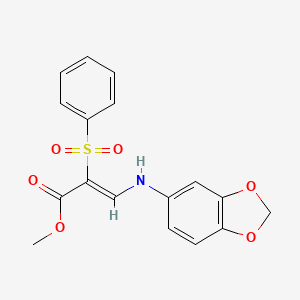

![molecular formula C21H26N6O2S B2430240 1-((cyanométhyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034419-14-0](/img/structure/B2430240.png)

1-((cyanométhyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

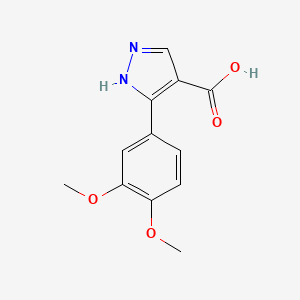

1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.

BenchChem offers high-quality 1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- La recherche indique que les triazolothiadiazines possèdent un potentiel anticancéreux prometteur. Ces composés peuvent inhiber la croissance tumorale en interférant avec la division cellulaire, en induisant l'apoptose ou en ciblant des protéines spécifiques liées au cancer .

- Les triazolothiadiazines présentent des effets antimicrobiens contre les bactéries, les champignons et autres agents pathogènes. Ils peuvent servir d'agents novateurs dans la lutte contre les maladies infectieuses .

- Ces composés ont des propriétés anti-inflammatoires, ce qui pourrait être précieux dans la gestion des affections inflammatoires telles que l'arthrite, l'asthme et les maladies auto-immunes .

- Les triazolothiadiazines peuvent agir comme des antioxydants, protégeant les cellules des dommages oxydatifs. Les antioxydants jouent un rôle crucial dans le maintien de la santé globale et la prévention des maladies .

- Diverses enzymes sont ciblées par les triazolothiadiazines. Celles-ci comprennent les inhibiteurs de l'anhydrase carbonique (pertinents dans le traitement du glaucome), les inhibiteurs de la cholinestérase (importants pour la maladie d'Alzheimer), les inhibiteurs de la phosphatase alcaline, l'activité anti-lipase et les inhibiteurs de l'aromatase (pertinents dans le traitement du cancer du sein) .

- Certaines triazolothiadiazines présentent une activité antivirale. Les chercheurs explorent leur efficacité contre des virus spécifiques, notamment le VIH, la grippe et l'herpès .

Propriétés anticancéreuses

Activité antimicrobienne

Effets anti-inflammatoires

Propriétés antioxydantes

Inhibition enzymatique

Potentiel antiviral

Outre ces applications, des études de pharmacocinétique in silico et de modélisation moléculaire ont été menées pour comprendre le comportement et les interactions du composé au sein des systèmes biologiques . Les chercheurs espèrent que ces connaissances contribueront à la conception de nouveaux médicaments ciblés pour les maladies multifonctionnelles.

Mécanisme D'action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to interact with dna . They intercalate into the DNA structure, which can disrupt the normal function of the DNA and lead to cell death .

Mode of Action

The compound likely interacts with its targets through a process known as intercalation. Intercalation is when a molecule inserts itself between the base pairs in the DNA helix . This can disrupt the normal functioning of the DNA, preventing it from being correctly read and transcribed, which can lead to cell death .

Biochemical Pathways

For example, one study found that a derivative of [1,2,4]triazolo[4,3-a]quinoxaline upregulated the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulated the pro-oncogenic cell survival Bcl-2 protein . This suggests that the compound may induce apoptosis, or programmed cell death, in cancer cells.

Pharmacokinetics

In silico admet profiles of similar compounds have been studied . These studies can provide valuable insights into the likely pharmacokinetic properties of the compound, although further experimental validation would be required.

Result of Action

The result of the compound’s action is likely to be cell death, particularly in cancer cells. This is due to the disruption of normal DNA function and the induction of apoptosis . The compound’s potential as an anticancer agent is supported by studies on similar compounds, which have shown promising antiproliferative activities against various cancer cell lines .

Propriétés

IUPAC Name |

1-(cyanomethylsulfanyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2S/c1-13(2)7-9-26-19(29)16-6-5-15(18(28)23-12-14(3)4)11-17(16)27-20(26)24-25-21(27)30-10-8-22/h5-6,11,13-14H,7,9-10,12H2,1-4H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCFQNHDWZFDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2430159.png)

![(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one](/img/structure/B2430162.png)

![(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2430167.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2430178.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2430180.png)